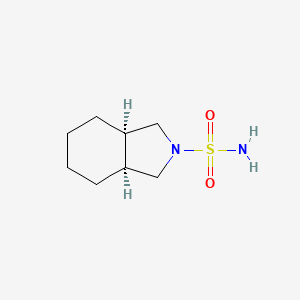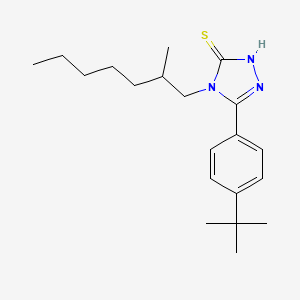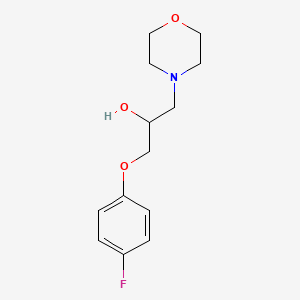
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol” is an organic molecule that contains a morpholine ring and a fluorophenoxy group. Morpholine is a common motif in pharmaceuticals and other biologically active compounds, and the fluorophenoxy group is often used in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a morpholine ring, a fluorophenoxy group, and a propan-2-ol group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been studied. For example, compounds with a morpholine ring have been found to exhibit various biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the morpholine ring could influence properties like polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Gene Function Study
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol might be indirectly related to the study of morpholino oligos, a derivative of morpholine, used in gene function analysis. Morpholinos are known to inhibit gene function in various organisms and are considered a relatively simple and rapid method to study gene function, suggesting potential research applications in developmental biology and gene therapy (Heasman, 2002).
Antioxidant Activity Analysis
Research involving methods for determining antioxidant activity could be indirectly related to the compound, given its structural components. Analytical methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH are critical for assessing the antioxidant capacity of compounds, which might be relevant for compounds like 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol in understanding their potential antioxidant properties or interactions with other antioxidants (Munteanu & Apetrei, 2021).
Development of Chemosensors
The development of chemosensors based on related chemical structures, such as 4-Methyl-2,6-diformylphenol (DFP), for detecting various analytes, might suggest potential applications for 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol in the field of chemical sensing and analysis. These chemosensors have been documented for high selectivity and sensitivity, indicating a potential area for applying or studying the compound (Roy, 2021).
Pharmacological Profile of Morpholine Derivatives
Given the presence of a morpholine moiety in 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol, studies on the broad spectrum of pharmacological activities of morpholine derivatives could be relevant. The review of morpholine and pyran analogues highlights their importance in diverse pharmacological activities, potentially implying a research interest in investigating the compound's pharmacological properties (Asif & Imran, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBOJHVHJVOETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

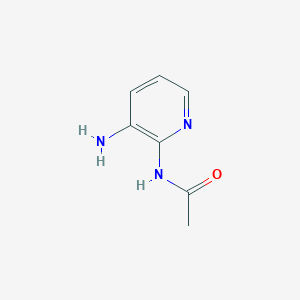
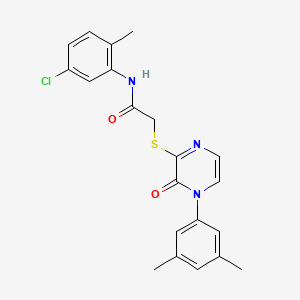

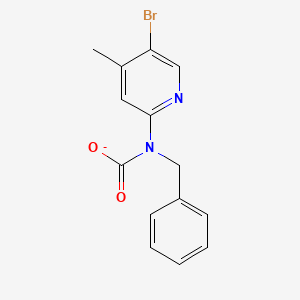
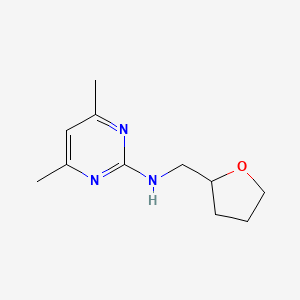
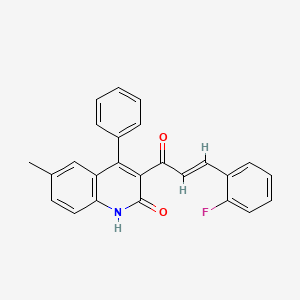
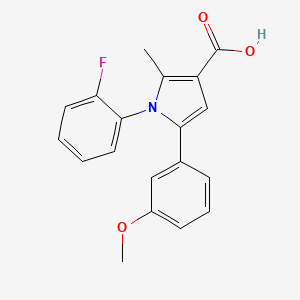
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2426870.png)
![(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2426872.png)
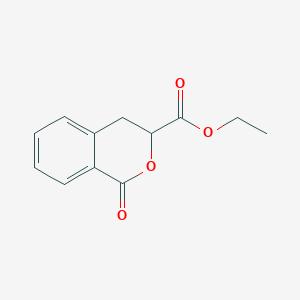
![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)
